molecular formula C11H17NO B13057528 2-[(3-Methylbutan-2-YL)oxy]aniline

2-[(3-Methylbutan-2-YL)oxy]aniline

Cat. No.: B13057528
M. Wt: 179.26 g/mol
InChI Key: WEKOXUPICLKWIT-UHFFFAOYSA-N
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Description

2-[(3-Methylbutan-2-yl)oxy]aniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yloxy group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutan-2-yl)oxy]aniline typically involves the reaction of aniline with 3-methylbutan-2-ol in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the use of formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an aqueous medium with a chiral catalyst like pseudoephedrine to achieve high yields and optical purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes. The choice of method depends on the desired purity and yield, as well as cost considerations. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(3-Methylbutan-2-yl)oxy]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with proteins and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylbutan-2-yl)oxy]aniline is unique due to its specific functional group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(3-methylbutan-2-yloxy)aniline

InChI

InChI=1S/C11H17NO/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9H,12H2,1-3H3

InChI Key

WEKOXUPICLKWIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1=CC=CC=C1N

Origin of Product

United States

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